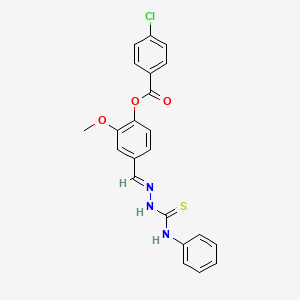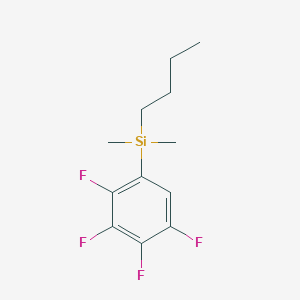
Tetraisobutyl methylenediphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraisobutyl methylenediphosphonate is an organophosphorus compound with the chemical formula C17H38O6P2 It is a member of the methylenediphosphonate family, characterized by the presence of two phosphonate groups linked by a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetraisobutyl methylenediphosphonate typically involves the reaction of diisobutyl phosphite with formaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions are generally mild, with temperatures maintained around room temperature to slightly elevated levels.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Tetraisobutyl methylenediphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphonate derivatives.
Substitution: It can participate in substitution reactions where the isobutyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acids, reduced phosphonate derivatives, and substituted methylenediphosphonates.
Wissenschaftliche Forschungsanwendungen
Tetraisobutyl methylenediphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of bone-related diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tetraisobutyl methylenediphosphonate involves its interaction with specific molecular targets, such as enzymes involved in bone resorption. The compound inhibits the activity of these enzymes, thereby reducing bone degradation. This mechanism is similar to that of other bisphosphonates, which are known to inhibit osteoclast-mediated bone resorption.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetraethyl methylenediphosphonate
- Tetraisopropyl methylenediphosphonate
- Tetrabutyl methylenediphosphonate
Uniqueness
Tetraisobutyl methylenediphosphonate is unique due to its specific isobutyl groups, which confer distinct chemical properties and reactivity compared to other methylenediphosphonates. This uniqueness makes it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C17H38O6P2 |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
1-[bis(2-methylpropoxy)phosphorylmethyl-(2-methylpropoxy)phosphoryl]oxy-2-methylpropane |
InChI |
InChI=1S/C17H38O6P2/c1-14(2)9-20-24(18,21-10-15(3)4)13-25(19,22-11-16(5)6)23-12-17(7)8/h14-17H,9-13H2,1-8H3 |
InChI-Schlüssel |
MIPCKEALWXAJBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COP(=O)(CP(=O)(OCC(C)C)OCC(C)C)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine](/img/structure/B11941615.png)


![N-(3-aminopropyl)-N-[(1S)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride](/img/structure/B11941631.png)


![N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11941664.png)




![N,N'-bis[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B11941692.png)

